Enhanced LogP and Lipophilicity vs. Des-Chloro Analog
The presence of a chlorine atom on the phenyl ring of 4-(4-chlorophenyl)-4-hydroxycyclohexanone increases its lipophilicity compared to the des-chloro analog 4-hydroxy-4-phenylcyclohexanone. The computed XLogP3-AA value for the target compound is 1.7 [1], while 4-hydroxy-4-phenylcyclohexanone has a computed LogP of approximately 1.37 . This difference of 0.33 log units translates to a more than 2-fold increase in partition coefficient, which can influence membrane permeability and bioavailability in biological systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 4-hydroxy-4-phenylcyclohexanone (LogP ≈ 1.37) |
| Quantified Difference | ΔLogP = 0.33 (approx. 2.1-fold increase in partition coefficient) |
| Conditions | Computed values from PubChem and ChemSpider (in silico predictions) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, potentially enhancing oral bioavailability in drug candidates derived from this scaffold.
- [1] PubChem. (2025). Compound Summary: 4-(4-Chlorophenyl)-4-hydroxycyclohexanone. CID 10955227. View Source
